BenchChemオンラインストアへようこそ!

Methyl 1-(2-chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylate

Lipophilicity Membrane permeability ADME prediction

This polysubstituted indole-2-carboxylate building block features a 2-chloro-4-fluorobenzyl N1-substituent, which raises LogP by 2.2 units vs. the N–H core and eliminates the indole N–H H-bond donor. The resulting profile (HBD=0, TPSA=57.5 Ų, XLogP3-AA=3.9) is ideal for designing cell-permeable, non-ATP competitive kinase inhibitors and CNS-penetrant candidates. Orthogonal C2-methyl ester and C3-formyl handles enable chemoselective derivatization without protecting groups.

Molecular Formula C19H15ClFNO4
Molecular Weight 375.8 g/mol
CAS No. 1171211-64-5
Cat. No. B1387156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(2-chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylate
CAS1171211-64-5
Molecular FormulaC19H15ClFNO4
Molecular Weight375.8 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=C(N2CC3=C(C=C(C=C3)F)Cl)C(=O)OC)C=O
InChIInChI=1S/C19H15ClFNO4/c1-25-13-5-6-14-15(10-23)18(19(24)26-2)22(17(14)8-13)9-11-3-4-12(21)7-16(11)20/h3-8,10H,9H2,1-2H3
InChIKeyDXPDDIIKNFMPLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-(2-chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylate (CAS 1171211-64-5): Procurement-Relevant Chemical Identity and Structural Class


Methyl 1-(2-chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylate (CAS 1171211-64-5) is a polysubstituted indole-2-carboxylate building block, classified within the broader family of 1-benzyl-1H-indole-2-carboxylate derivatives [1]. It features a 6-methoxy substituent on the indole core, a C3-formyl group, a C2-methyl ester, and a 2-chloro-4-fluorobenzyl moiety at the N1 position. This substitution pattern places it at the intersection of two pharmacologically relevant chemotypes: halogenated benzylindoles recognized as HIV integrase strand-transfer inhibitor scaffolds [2] and 6-methoxyindole-2-carboxylates known as intermediates for non-ATP competitive pp60c-src tyrosine kinase inhibitors [3]. The compound is commercially available at ≥95% purity for research use from multiple vendors including AKSci and Biosynth .

Why Simple Indole-2-carboxylate Analogs Cannot Substitute for Methyl 1-(2-chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylate in Synthesis and Screening


Generic substitution with the unsubstituted benzyl analog (methyl 1-benzyl-3-formyl-6-methoxy-1H-indole-2-carboxylate, CAS 1171383-10-0) or the N–H parent scaffold (methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate, CAS 379260-71-6) introduces critical deviations in lipophilicity, hydrogen-bonding capacity, and molecular recognition that cannot be corrected by downstream process adjustments [1]. The 2-chloro-4-fluorobenzyl group on the target compound raises the computed XLogP3-AA by 2.2 log units relative to the N–H core [2], directly altering membrane permeability and nonspecific protein binding in cell-based assays. Simultaneously, the elimination of the indole N–H hydrogen bond donor (HBD = 0 versus HBD = 1 for CAS 379260-71-6) fundamentally reshapes the compound's pharmacophoric profile, making any SAR or potency data generated with an N–H analog non-transferable to programs using this specific scaffold [3]. The following quantitative evidence makes the case for deliberate, specification-driven procurement rather than analog substitution.

Quantitative Differentiation Matrix: Methyl 1-(2-chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylate vs. Its Closest Analogs


2.2 Log Unit Increase in Computed Lipophilicity (XLogP3-AA) Over the N–H Core Scaffold

The target compound (CAS 1171211-64-5) exhibits a computed XLogP3-AA of 3.9, compared to 1.7 for methyl 3-formyl-6-methoxy-1H-indole-2-carboxylate (CAS 379260-71-6), the core scaffold lacking the N1-(2-chloro-4-fluorobenzyl) group [1][2]. This represents a ΔLogP of +2.2, which is a large shift in the context of medicinal chemistry lead optimization, where each log unit corresponds to approximately a 10-fold change in octanol/water partition coefficient. The unsubstituted benzyl analog (CAS 1171383-10-0, MW 323.3, C19H17NO4) lacks the halogen substituents and is expected to display an intermediate LogP, though precise computed values are not available from authoritative databases for direct comparison .

Lipophilicity Membrane permeability ADME prediction

Complete Elimination of Hydrogen Bond Donor Capacity vs. N–H Indole Scaffolds

The N1-substitution with the 2-chloro-4-fluorobenzyl group eliminates the indole N–H proton, reducing the hydrogen bond donor (HBD) count from 1 (characteristic of the N–H core scaffold, CAS 379260-71-6) to 0 in the target compound [1][2]. Concomitantly, the topological polar surface area (TPSA) decreases from 68.4 Ų (CAS 379260-71-6) to 57.5 Ų [3], while the hydrogen bond acceptor (HBA) count increases modestly from 4 to 5 due to the additional oxygen and halogen atoms on the benzyl group. This HBD = 0 profile is a distinguishing feature for medicinal chemistry programs targeting CNS penetration or seeking to minimize metabolic glucuronidation of a free N–H.

Hydrogen bonding Pharmacophore design Polar surface area

Carboxylic Acid Analog (CAS 1243023-71-3): 14.1 g/mol Molecular Weight Reduction and Divergent Reactivity Profile

The direct carboxylic acid analog, 1-(2-chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid (CAS 1243023-71-3), has a molecular weight of 361.7 g/mol (C18H13ClFNO4) vs. 375.8 g/mol (C19H15ClFNO4) for the target methyl ester . While the ΔMW of 14.1 g/mol is modest, the functional group difference has major implications for synthetic workflow: the methyl ester serves as a protected carboxylic acid equivalent, allowing selective manipulations at the C3-formyl group under conditions that would otherwise react with a free carboxylic acid. The ester can be saponified to the acid when the synthetic sequence requires it, but the acid cannot be directly converted to the ester without additional protection/deprotection steps.

Synthetic intermediate Ester vs. acid reactivity Protecting group strategy

6-Methoxy vs. 6-Methyl Analog: 16.0 g/mol MW Difference and Distinct Electronic/ Steric Profile

The 6-methyl analog, methyl 1-(2-chloro-4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate (C19H15ClFNO3, MW 359.8 g/mol), replaces the electron-donating methoxy group (-OCH₃, Hammett σₚ = -0.27) with a weakly electron-donating methyl group (-CH₃, Hammett σₚ = -0.17) [1]. This substitution alters the indole C6 position electronics, affecting electrophilic aromatic substitution reactivity and potentially shifting the compound's metabolic vulnerability: methoxy groups are susceptible to CYP450-mediated O-demethylation, whereas methyl groups may undergo benzylic oxidation. The target compound also has one additional hydrogen bond acceptor (HBA = 5 vs. HBA = 4 for the 6-methyl analog), providing an extra interaction site for target engagement.

Structure-Activity Relationship Electron-donating group Metabolic stability

High-Value Application Scenarios for Methyl 1-(2-chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylate Based on Quantitative Differentiation


Scaffold for Non-ATP Competitive Kinase Inhibitor Libraries Targeting pp60c-src

The 6-methoxyindole-2-carboxylate substructure is a validated intermediate for non-ATP competitive pp60c-src tyrosine kinase inhibitors [1]. The target compound extends this scaffold with the 2-chloro-4-fluorobenzyl N1-substituent, which raises LogP by 2.2 units (XLogP3-AA = 3.9 vs. 1.7 for the N–H core) [2] and eliminates the indole N–H hydrogen bond donor [3]. This lipophilic, zero-HBD profile is suitable for designing cell-permeable kinase inhibitors that bind outside the ATP pocket—a strategy that can confer selectivity advantages over ATP-competitive type I inhibitors. The C3-formyl group also serves as a synthetic handle for reductive amination or Grignard addition to diversify the scaffold, while the C2-methyl ester can be hydrolyzed late-stage to reveal a carboxylate for interaction with catalytic lysine or arginine residues in the target kinase.

HIV-1 Integrase Strand-Transfer Inhibitor (INSTI) Lead Optimization Programs

Chloro,fluorobenzylindole derivatives have been reported as potent HIV-1 integrase strand-transfer inhibitors (INSTIs) with demonstrated anti-HIV activity [1]. The specific 2-chloro-4-fluorobenzyl substitution pattern on the target compound matches the general structural motif associated with metal-chelating INSTI pharmacophores. The compound's C3-formyl and C2-ester groups provide two distinct metal-coordination vectors: the carboxylate (upon ester hydrolysis) can chelate Mg²⁺ ions in the integrase active site, while the formyl group can be converted to a bioisostere. The computed TPSA of 57.5 Ų and LogP of 3.9 place the compound in a favorable property space for antiviral drug candidates requiring intracellular target engagement.

Dual-Functional Building Block for Parallel Medicinal Chemistry and Chemical Biology Probe Synthesis

With orthogonal reactive handles at C2 (methyl ester) and C3 (formyl), the target compound enables sequential, chemoselective derivatization without protecting group manipulation [1]. In a typical workflow, the C3-formyl can undergo reductive amination to install an amine-containing fragment while the C2-ester remains intact; subsequent saponification reveals the carboxylic acid for amide coupling or bioconjugation. The N1-(2-chloro-4-fluorobenzyl) group remains inert under these conditions, providing a stable lipophilic anchor throughout the synthesis. This orthogonal reactivity profile distinguishes the methyl ester from the carboxylic acid analog (CAS 1243023-71-3), where the free acid would compete with the formyl group for nucleophiles, necessitating additional protection steps [2].

CNS-Penetrant Probe Design Based on Favorable Physicochemical Properties

The compound's computed properties—HBD = 0, TPSA = 57.5 Ų, and XLogP3-AA = 3.9—align well with established CNS multiparameter optimization (MPO) guidelines that favor TPSA < 60–70 Ų and LogP between 2 and 5 for brain penetration [1]. The absence of a hydrogen bond donor is particularly advantageous, as HBD count is one of the strongest negative predictors of CNS exposure. In contrast, the N–H core scaffold (CAS 379260-71-6) with HBD = 1 and TPSA = 68.4 Ų would be expected to exhibit lower passive CNS permeability [2]. This makes the target compound a more suitable starting point for neuroscience drug discovery programs where brain exposure is required, without the need for additional N-alkylation chemistry.

Quote Request

Request a Quote for Methyl 1-(2-chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.